molecular formula C10H8N4 B1298856 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole CAS No. 6488-88-6

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Cat. No. B1298856
CAS RN: 6488-88-6
M. Wt: 184.2 g/mol
InChI Key: QMKRHMVAGXMKAA-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Benzodiazole is another heterocyclic compound with a fused benzene and diazole structure. The combination of these two structures in 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole suggests a compound with potential biological activity and interesting chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of a novel pyrazole derivative was reported through a 3+2 annulation method, where a Knoevenagel approach was used to prepare the intermediate, which then underwent cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized using various multi-component reactions, such as the one-pot, four-component condensation reaction , or by coupling reactions between aminopyrazoles and aryl diazonium chlorides . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . The crystal packing is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . For instance, the X-ray structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating the flexibility of the pyrazole ring system . These structural analyses provide insights into the conformational preferences and stability of pyrazole derivatives, which are essential for understanding the properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, they can undergo cyclo-condensation reactions to form complex heterocyclic systems , or they can be used as building blocks for the synthesis of compounds with antimicrobial activities . The presence of reactive sites on the pyrazole ring allows for further functionalization and the formation of novel compounds with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the pyrazole ring contributes to their basicity and potential for forming hydrogen bonds . The spectroscopic properties, such as UV-Vis absorption and fluorescence, can be affected by the nature of the substituents and solvent polarity . Additionally, thermal analysis methods like TG/DTA can summarize the behavior of these compounds against temperature, providing information on their stability and decomposition patterns . These properties are crucial for the development of pyrazole derivatives in various applications, including as ligands in coordination chemistry or as active pharmaceutical ingredients.

Scientific Research Applications

1. Application in Organometallic Chemistry

  • Summary : The compound is used in the synthesis of NNN pincer palladium (II) complexes, which are important in organometallic chemistry .
  • Methods : The ligands are prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yields the NNN pincer Pd (II) complexes .
  • Results : The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes. Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

2. Application in Organic Chemistry

  • Summary : The compound is used in Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization .
  • Methods : The compound is reacted with internal alkynes in a Rhodium (III)-catalyzed process .
  • Results : This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

3. Application in Anti-Microbial Research

  • Summary : Halogenated derivatives of the compound were constructed and screened for anti-microbial potential .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The anti-microbial screening results show that inhibition zones were observed, indicating the compound’s potential anti-microbial activity .

4. Application in Eco-Friendly Methodologies

  • Summary : The compound is used in the development of eco-friendly methodologies for the preparation of pyrazoles .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The development of these methodologies has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

5. Application in Ligand-Free Systems

  • Summary : The compound is used in the development of ligand-free systems .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The development of these systems has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

6. Application in Ultrasound and Microwave-Assisted Reactions

  • Summary : The compound is used in ultrasound and microwave-assisted reactions .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The use of these reactions has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

7. Application in Spin-Crossover Studies

  • Summary : The compound is used in the study of spin-crossover (SCO) active iron(II) complexes .
  • Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
  • Results : Density functional theory (DFT) studies revealed stretching-induced spin-state switching in a molecular junction composed of the complex and gold electrodes .

8. Application in Switchable Single-Molecule Junctions

  • Summary : The compound is used in the development of switchable single-molecule junctions .
  • Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
  • Results : Single-molecule conductance traces revealed the unfavorable orientation of the complexes in the junctions to demonstrate the spin-state dependence of the conductance .

9. Application in Bi-stable Spin-Crossover

  • Summary : The compound is used in the study of bi-stable spin-crossover in charge-neutral [Fe(R-ptp)2] complexes .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyrazol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKRHMVAGXMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348644
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

CAS RN

6488-88-6
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
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